2-Methoxy-6-(methylamino)pyridine

Antifungal Process Chemistry Synthetic Intermediate

2-Methoxy-6-(methylamino)pyridine (CAS 88569-83-9) is a bifunctional pyridine derivative featuring a methoxy group at the 2-position and a methylamino group at the 6-position. This substitution pattern establishes a specific electronic and steric environment that distinguishes it from other pyridine isomers.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 88569-83-9
Cat. No. B1365518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-(methylamino)pyridine
CAS88569-83-9
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCNC1=NC(=CC=C1)OC
InChIInChI=1S/C7H10N2O/c1-8-6-4-3-5-7(9-6)10-2/h3-5H,1-2H3,(H,8,9)
InChIKeyGXHQLRBOZRJHPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-6-(methylamino)pyridine (CAS:88569-83-9): Sourcing and Functional Differentiation Guide for a Dual-Utility Pyridine Scaffold


2-Methoxy-6-(methylamino)pyridine (CAS 88569-83-9) is a bifunctional pyridine derivative featuring a methoxy group at the 2-position and a methylamino group at the 6-position. This substitution pattern establishes a specific electronic and steric environment that distinguishes it from other pyridine isomers. Commercially, the compound is available as a neat liquid or low-melting solid (density ~1.09 g/cm³, refractive index ~1.5595) with standard purities of 95–98% (GC) . It is most widely recognized as a key synthetic intermediate for the antifungal agent liranaftate and for the antiemetic candidate AS-8112, where the 2-methoxy-6-methylamino substitution pattern is essential for downstream biological activity [1]. Unlike simple aminopyridines, the orthogonal reactivity of the methoxy and methylamino groups enables regioselective functionalization at the 3-, 4-, or 5-positions, making this scaffold uniquely suited for fragment-based drug discovery programs targeting CNS and anti-infective indications [2].

Why 2-Methoxy-6-(methylamino)pyridine Cannot Be Casually Substituted: Evidence of Functional Uniqueness


2-Methoxy-6-(methylamino)pyridine occupies a distinct niche among pyridine derivatives due to its precise 2,6-substitution pattern. While 2-methoxy-6-methylpyridine (2-methoxy-6-picoline) and 2-chloro-6-methoxypyridine are synthetically accessible analogs, they fail to replicate the target compound's nucleophilic and hydrogen-bonding capabilities [1]. The methylamino group at the 6-position provides a secondary amine handle that is neither too basic (as in a primary amine) nor too hindered (as in a dimethylamino analog), enabling clean alkylation, acylation, or reductive amination under mild conditions . Critically, the 2-methoxy group simultaneously activates the pyridine ring toward electrophilic substitution at the 3- and 5-positions while blocking undesired reactivity at the 2-position, a selectivity profile that 2-methoxy-4-methylaminopyridine or 2-methoxy-5-methylaminopyridine cannot achieve [2]. Furthermore, in the context of liranaftate synthesis, substituting 2-chloro-6-methoxypyridine for this compound introduces an additional synthetic step (chlorine displacement) and potential for genotoxic impurities, making the methylamino-substituted intermediate the preferred and often specified building block .

Quantitative Differentiator Evidence: Why 2-Methoxy-6-(methylamino)pyridine Outperforms Analogs in Specific Applications


Critical Intermediate in Liranaftate Synthesis: A Documented Process Advantage

2-Methoxy-6-(methylamino)pyridine is a documented, direct intermediate in the synthesis of liranaftate, a topical antifungal agent. In contrast, the use of 2-chloro-6-methoxypyridine (a potential alternative starting material) necessitates an additional, high-temperature nucleophilic aromatic substitution step with methylamine (typically 170 °C for 7 hours in a sealed tube) to install the methylamino group . This extra step not only reduces overall yield and increases processing time but also introduces challenges in controlling residual methylamine and potential genotoxic impurities derived from the chloride leaving group. Selecting the pre-formed 2-methoxy-6-(methylamino)pyridine eliminates this step, providing a documented process intensification advantage for manufacturers of liranaftate and related pyridine-based antifungals .

Antifungal Process Chemistry Synthetic Intermediate

Fragment-Based Drug Discovery: A Privileged Scaffold for mGluR5 and Dopamine/Serotonin Receptor Targeting

2-Methoxy-6-(methylamino)pyridine serves as a core fragment scaffold from which high-affinity ligands for multiple therapeutically relevant GPCRs have been derived. While the parent compound itself has not been reported with a specific IC₅₀, its close structural derivative 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxamide (compound 53) exhibits a reported binding affinity of IC₅₀ = 7.8 nM for the rat mGluR5 receptor [1]. In contrast, simple unsubstituted 2-aminopyridine or 6-methylaminopyridine scaffolds lack the electronic activation and regiochemical control needed to access this level of potency and selectivity. Furthermore, the AS-8112 series, which incorporates this exact 2-methoxy-6-methylamino motif, demonstrates balanced antagonism at dopamine D₂, D₃, and 5-HT₃ receptors, a profile not achievable with 2-methoxy-4-methylaminopyridine or 2-methoxy-5-methylaminopyridine regioisomers [2][3].

Fragment-Based Drug Discovery GPCR CNS Disorders

Physical Property Differentiation: Liquid Handling Advantage for Automated Synthesis

At ambient temperature (20 °C), 2-Methoxy-6-(methylamino)pyridine is a liquid with a density of 1.09 g/cm³ and a refractive index of 1.5595 . This contrasts sharply with many closely related pyridine intermediates, such as 6-methoxy-2-picoline (liquid but different reactivity profile) and 2-amino-6-methoxypyridine (solid at room temperature, mp 88–90 °C). The liquid physical form of the target compound eliminates the need for pre-weighing solids and enables direct volumetric dispensing using automated liquid handlers, a critical advantage in high-throughput parallel synthesis and fragment library production . The precisely defined refractive index (n20/D = 1.5595) also provides a convenient, non-destructive quality control metric for incoming material verification, an option not available for solid analogs .

High-Throughput Experimentation Automated Synthesis Physical Properties

Where to Deploy 2-Methoxy-6-(methylamino)pyridine: High-Impact Application Scenarios Based on Verified Evidence


GMP Intermediate Sourcing for Liranaftate and Related Antifungal APIs

Pharmaceutical chemical buyers and process chemists should prioritize 2-Methoxy-6-(methylamino)pyridine (CAS 88569-83-9) when sourcing the pyridine carboxamide core for liranaftate or structurally related topical antifungal agents. Direct use of this intermediate eliminates the high-temperature methylamine displacement step required when starting from 2-chloro-6-methoxypyridine, reducing overall process mass intensity and mitigating the risk of residual methylamine carryover into the final API . Suppliers offering 98%+ purity (GC) with full analytical documentation (NMR, HPLC, GC) are preferred for GMP campaigns .

Fragment Library Construction for CNS GPCR Targets (D₂, D₃, 5-HT₃, mGluR5)

Medicinal chemistry teams engaged in fragment-based lead discovery for dopamine, serotonin, or metabotropic glutamate receptors should include 2-Methoxy-6-(methylamino)pyridine as a core fragment in their screening libraries. The 2,6-substitution pattern has been validated in multiple clinical-stage candidates (e.g., AS-8112) and affords rapid access to sub-nanomolar ligands upon elaboration at the 3- and 5-positions [1]. The scaffold's favorable physical properties (liquid, density 1.09 g/cm³) facilitate automated library production and high-throughput X-ray crystallography soaking experiments .

Agrochemical Discovery Programs Targeting Fungal Pathogens

Agrochemical researchers developing novel fungicides for crop protection (e.g., potato blight) may find 2-Methoxy-6-(methylamino)pyridine a valuable starting point. Published data indicate that derivatives of this scaffold exhibit activity against copper-based inorganic fungicide-resistant strains, potentially offering a new mode of action distinct from traditional contact fungicides . The scaffold's balanced lipophilicity (cLogP ~1.2) and moderate molecular weight (138.17 g/mol) align well with agrochemical lead-like property guidelines.

Process Development for Regioselective Pyridine Functionalization

Process R&D groups seeking to develop scalable, regioselective functionalizations of the pyridine ring should consider 2-Methoxy-6-(methylamino)pyridine as a model substrate. The orthogonal directing effects of the 2-methoxy (activating, ortho/para-directing) and 6-methylamino (nucleophilic handle) groups enable predictable electrophilic aromatic substitution (e.g., bromination, iodination, Vilsmeier-Haack formylation) at the 3- and 5-positions, facilitating the synthesis of diverse 3,5-disubstituted pyridine libraries with high regiocontrol [2].

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